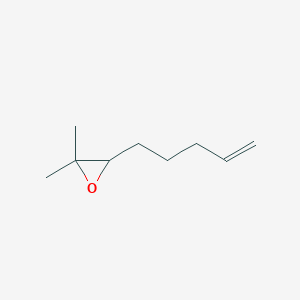
2,2-Dimethyl-3-pent-4-enyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-pent-4-enyloxirane is an organic compound with the molecular formula C10H16O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known as myrcene oxide due to its structural relationship with myrcene, a naturally occurring terpene. The oxirane ring in this compound is highly reactive, making it a valuable intermediate in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-pent-4-enyloxirane can be synthesized through the epoxidation of myrcene. The epoxidation process involves the addition of an oxygen atom to the carbon-carbon double bond in myrcene, forming the oxirane ring. Common reagents used for this reaction include peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow epoxidation of myrcene. This process is optimized for large-scale production, utilizing fixed-bed reactors and catalysts to enhance the reaction rate and efficiency. The product is then purified through distillation or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-pent-4-enyloxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions to achieve ring opening.
Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Diols, hydroxy ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Functionalized alcohols, ethers, or amines.
科学的研究の応用
2,2-Dimethyl-3-pent-4-enyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers. Its reactivity makes it a valuable building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds and drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 2,2-Dimethyl-3-pent-4-enyloxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly susceptible to nucleophilic attack. This leads to ring-opening reactions, where the nucleophile attacks one of the carbon atoms in the ring, resulting in the formation of a new bond and the opening of the ring. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
類似化合物との比較
2,2-Dimethyl-3-pent-4-enyloxirane can be compared with other similar compounds, such as:
2,2-Dimethyl-3-(3-methyl-4-penten-1-yl)oxirane: This compound has a similar structure but differs in the position of the double bond. It exhibits similar reactivity but may have different physical properties and applications.
2,2-Dimethyl-3-(3-methylidenepent-4-enyl)oxirane: Another closely related compound with a different arrangement of the double bond. It shares similar chemical properties but may be used in different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
157474-64-1 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC名 |
2,2-dimethyl-3-pent-4-enyloxirane |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10-8/h4,8H,1,5-7H2,2-3H3 |
InChIキー |
TVAVXNPYPOKUIW-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCC=C)C |
正規SMILES |
CC1(C(O1)CCCC=C)C |
同義語 |
Oxirane, 2,2-dimethyl-3-(4-penten-1-yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















